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molecular formula C14H14O3 B8468534 (Oxiran-2-yl)methyl 5-phenylpenta-2,4-dienoate CAS No. 82721-08-2

(Oxiran-2-yl)methyl 5-phenylpenta-2,4-dienoate

Cat. No. B8468534
M. Wt: 230.26 g/mol
InChI Key: DTOBMOSGTHNELI-UHFFFAOYSA-N
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Patent
US08222399B2

Procedure details

To 9.0 g of cinnamylideneacetic acid (manufactured by Lancaster) were added 3.5 g of tetraethylammonium bromide (manufactured by Wako Pure Chemical) and 100 ml of epichlorohydrin (manufactured by Wako Pure Chemical), the mixture was heated to reflux at 110° C. for 3 hours, 50 ml of distilled water was added thereto and an organic layer was separated and concentrated in vacuo at 80° C. to give 17.3 g of glycidyl cinnamylideneacetate. An epoxy equivalent of this glycidyl cinnamylideneacetate was 444.3.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[CH:10][C:11]([OH:13])=[O:12])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:14]([CH:16]1[O:18][CH2:17]1)Cl>[Br-].C([N+](CC)(CC)CC)C.O>[CH:1](=[CH:10][C:11]([O:13][CH2:14][CH:16]1[O:18][CH2:17]1)=[O:12])[CH:2]=[CH:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=CC(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Br-].C(C)[N+](CC)(CC)CC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
an organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at 80° C.

Outcomes

Product
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)=CC(=O)OCC1CO1
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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